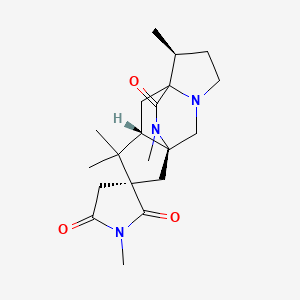

Aspergillimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aspergillimide is a compound that has been isolated from the Aspergillus strain . It is also known as Asperparaline A . It is a member of a novel class of anthelmintics .

Synthesis Analysis

The synthesis of this compound involves several key steps including an oxidative radical cyclization, a selective reduction of one of the tertiary amides, a singlet oxygen Diels–Alder reaction, and a reductive spirocyclization . The first total synthesis of a member of the asperparaline family was accomplished and the unknown absolute configuration of asperparaline C has been determined to be all-(S) .

Molecular Structure Analysis

The molecular formula of this compound is C20H29N3O3 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .

Chemical Reactions Analysis

Chemical reactions in micro- and nano-droplets are dramatically accelerated by factors of ∼102 to 106 relative to macroscale bulk solutions . The key steps of the synthesis are an oxidative radical cyclization, a selective reduction of one of the tertiary amides, a singlet oxygen Diels–Alder reaction, and a reductive spirocyclization .

Physical And Chemical Properties Analysis

The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The most important chemical characteristics in substrates include pH, electrical conductivity, and available nutrient content .

Applications De Recherche Scientifique

Heterologous Protein and Small Molecule Expression : Aspergillus is widely used for the production of heterologous proteins and small molecules, such as secondary metabolites. This is due to the development of genetic engineering tools and the genus's ability to produce a diverse range of economically significant molds (Lubertozzi & Keasling, 2009).

Genomic Research Resource : The Aspergillus Genome Database provides comprehensive resources for the genetics and molecular biology of Aspergillus, aiding research into its genome, protein, and sequence information (Arnaud et al., 2009).

Novel Anthelmintic Metabolites : Aspergillus species produce novel classes of anthelmintics, like the aspergillimides. These metabolites have shown potential as new treatments for parasitic worm infections (Banks et al., 1997).

Comparative Genomics and Evolutionary Analysis : Genome sequencing of various Aspergillus species facilitates understanding of eukaryotic genome evolution, gene regulation, and the potential for sexual reproduction in certain species (Galagan et al., 2005).

Industrial and Biotechnological Applications : Aspergillus species are used in microbial biotechnology and bioengineering for the production of enzymes, antibiotics, and in biofuels/bioenergy research (Gupta, 2016).

Systems Biology in Industrial Biotechnology : Aspergillus systems biology is leveraged to improve metabolic engineering strategies, enhancing the production of food ingredients, enzymes, and antibiotics (Knuf & Nielsen, 2012).

Medical Relevance and Antifungal Drug Targets : Aspergillus fumigatus, a major pathogen, is studied for its susceptibility to antifungal drugs and potential targets for new antifungal agents (Denning et al., 2002).

Proteomics for Medical and Industrial Research : Proteomic studies of Aspergillus species have identified proteins crucial for drug resistance, pathogenicity, and industrial applications (Kniemeyer, 2011).

RT-qPCR Gene Expression Analysis : Research on gene expression dynamics in Aspergillus is enhanced by RT-qPCR techniques, emphasizing the need for validated reference genes (Archer & Xu, 2021).

Secondary Metabolite Research Post-Genome Sequencing : Genome sequencing has revealed numerous secondary metabolite biosynthetic pathways in Aspergillus, opening new avenues for biotechnological applications (Sanchez et al., 2012).

Mécanisme D'action

While the specific mechanism of action for Aspergillimide is not detailed in the search results, it is noted that Aspergillimides are equivalent to paraherquamides which have lost both the dioxygenated 7-membered ring and the phenyl ring to which this is fused; gaining in their place a C8-keto group .

Orientations Futures

Propriétés

IUPAC Name |

(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNMRJRMTGSUAE-UXVBPGSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017581 |

Source

|

| Record name | Aspergillimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195966-93-9 |

Source

|

| Record name | Aspergillimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)

![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)

![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)

![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)